(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-5-10-21-14-12(23-3)6-7-13(24-4)15(14)25-17(21)19-16(22)11-8-9-18-20(11)2/h1,6-9H,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKUXWPRNSBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.4 g/mol. The structure features a benzo[d]thiazole core, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
Anticancer Properties
Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, a study on related thiazole derivatives demonstrated their effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxic effects. The structure–activity relationship (SAR) suggests that modifications to the thiazole ring enhance activity against specific cancer types .
Case Study:
In a comparative study, a compound similar in structure to this compound showed an IC50 of less than 10 µM against A549 lung adenocarcinoma cells, indicating high potency . This suggests that the compound may possess similar or enhanced anticancer properties.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of thiazole derivatives. A study highlighted that certain thiazoles exhibited significant anticonvulsant activity in animal models, suggesting that structural features like methoxy substitutions play a crucial role in enhancing efficacy .
Research Findings:
In picrotoxin-induced convulsion models, compounds with structural similarities showed median effective doses (ED50) significantly lower than standard anticonvulsants, indicating promising therapeutic applications .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various biological targets through hydrophobic interactions and hydrogen bonding, similar to other thiazole-based compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide have shown promising anticancer properties. For instance, studies on related thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest that this compound may also possess similar anticancer activities, warranting further investigation through experimental studies .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds featuring the benzo[d]thiazole structure have exhibited antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus. The specific compound may also demonstrate similar effects, as evidenced by the activity profiles of structurally related compounds .
Enzyme Inhibition
Research has indicated that certain benzo[d]thiazole derivatives can act as enzyme inhibitors. For example, compounds with similar structures have been evaluated for their ability to inhibit enzymes involved in cancer progression and inflammation pathways. This suggests a potential application for this compound in therapeutic settings targeting specific enzymes .
Case Study 1: Anticancer Properties
A study investigating thiazole derivatives reported that specific modifications led to enhanced cytotoxicity against cancer cell lines. The structural similarities with this compound suggest that this compound could be evaluated for similar effects in vitro and in vivo .
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing new thiazole-based compounds and evaluating their antimicrobial efficacy. Results showed that certain derivatives displayed significant antibacterial activity at low concentrations, indicating potential therapeutic applications in treating infections caused by resistant strains .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The prop-2-yn-1-yl group attached to the benzo[d]thiazole ring enables nucleophilic substitution at the alkyne terminal. This reactivity is leveraged in:
-
Alkyne functionalization : Reaction with azides under copper-catalyzed conditions (CuAAC) to form 1,2,3-triazole derivatives .
-
Cross-coupling : Sonogashira or Heck couplings for aryl-alkyne bond formation, facilitated by palladium catalysts.
Key Data Table :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| CuAAC | NaN₃, CuSO₄, sodium ascorbate, RT | Triazole-linked conjugates | 75–85% |
| Sonogashira Coupling | Pd(PPh₃)₄, aryl halide, CuI, NEt₃ | Aryl-alkyne derivatives | 60–70% |
Cyclization and Ring-Opening Reactions
The benzo[d]thiazole and pyrazole moieties participate in cycloadditions and ring modifications:
-
1,3-Dipolar cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused heterocycles (e.g., pyrazolo[1,5-a]thiazoles) .
-
Thiazole ring opening : Under acidic conditions (HCl/EtOH), the thiazole ring undergoes hydrolysis to yield thioamide intermediates.
Example Reaction Pathway :
Oxidation and Reduction Reactions
-
Alkyne oxidation : The propynyl group is oxidized to a ketone using Hg(II) or Au(I) catalysts:
-
Pyrazole reduction : Selective hydrogenation of the pyrazole ring with H₂/Pd-C yields tetrahydropyrazole derivatives .
Key Observation : Dimethoxy groups on the benzo[d]thiazole remain stable under mild oxidative conditions but demethylate under strong acids (e.g., HBr/AcOH).
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis in basic or acidic media:
-
Base-mediated hydrolysis : NaOH/EtOH cleaves the amide bond to generate carboxylic acid and amine fragments .
-
Acid-catalyzed condensation : Reacts with aldehydes to form Schiff bases, stabilized by the electron-rich thiazole ring .
Experimental Conditions :
| Substrate | Reagents | Product | Temperature |
|---|---|---|---|
| Carboxamide | 6M HCl, reflux | 1-Methylpyrazole-5-carboxylic acid | 100°C |
Photochemical Reactivity
The conjugated π-system enables [2+2] photocycloaddition with alkenes under UV light (λ = 300 nm), producing cyclobutane-fused hybrids .
Mechanistic Insight :
-
Excitation of the thiazole-pyrazole system generates a diradical intermediate.
-
Steric effects from the propynyl group influence regioselectivity .
Biological Activity-Driven Reactions
In medicinal chemistry studies, this compound acts as a kinase inhibitor scaffold:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Divergences
The compound shares a pyrazole-carboxamide backbone with several analogs, but substituent variations critically modulate properties:
*Estimated using fragment-based methods.
Pharmacological Profiles
- Target Compound : Predicted to inhibit kinases or proteases via benzo[d]thiazole-mediated intercalation and pyrazole carboxamide H-bonding. Propargyl group may reduce CYP450-mediated metabolism .
- Thienyl substituents may improve blood-brain barrier penetration.
- Methoxyphenyl-Propenylidene Analog : 2-Methoxyphenyl enhances solubility but introduces susceptibility to demethylation. The propenylidene linker may confer photoinstability.
- Isoxazole-Carbothioamide : Nitrophenyl and carbothioamide groups imply antiparasitic or antibacterial activity, though nitro groups pose toxicity risks.
Methodological Considerations for Similarity Assessment
Structural similarity metrics (e.g., Tanimoto coefficient) may group these compounds based on shared pyrazole cores, but functional divergence arises from substituent effects. For example:
- 2D Similarity : High (>70%) between target compound and thienyl derivatives .
- 3D Pharmacophore : Significant differences due to propargyl vs. allyl/propenyl spatial occupancy .
- Bioactivity : Despite structural overlap, nitro or thioamide groups in analogs may shift target specificity versus the methoxy/propargyl combination.
Preparation Methods
Cyclocondensation of 2-Amino-4,7-dimethoxybenzenethiol
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4,7-dimethoxybenzenethiol (1 ) under pepsin-catalyzed solid-state conditions, adapted from Metwally et al.. This method avoids toxic solvents and achieves 97% yield:
- 1 (10 mmol), 2,5-dimethoxybenzaldehyde (2 , 10 mmol), and pepsin (0.05 g) are ground for 10 minutes.
- The product, 4,7-dimethoxybenzo[d]thiazole-2-amine (3 ), is recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 97% |
| Melting Point | 414 K |
| IR (C=N stretch) | 1581 cm⁻¹ |
Propargylation at Position 3
Alkylation with Propargyl Bromide
The propargyl group is introduced via nucleophilic substitution using propargyl bromide (4 ) in acetonitrile (ACN) under basic conditions:
- 3 (1.0 eq), K₂CO₃ (3.0 eq), and 4 (1.5 eq) are stirred in ACN for 6 hours.
- The product, 3-(prop-2-yn-1-yl)-4,7-dimethoxybenzo[d]thiazole-2-amine (5 ), is isolated in 95% yield after column chromatography.
Optimization Insight :
- Excess propargyl bromide ensures complete substitution while minimizing dimerization.
- ACN enhances solubility of the polar intermediate.
Synthesis of 1-Methyl-1H-pyrazole-5-carboxamide
Cyclocondensation of Ethyl Acetoacetate with Methylhydrazine
Adapting Girish et al.’s nano-ZnO-catalyzed protocol:
- Ethyl acetoacetate (6 , 10 mmol) and methylhydrazine (7 , 10 mmol) are refluxed with nano-ZnO (20 mol%) in ethanol.
- 1-Methyl-1H-pyrazole-5-carboxylic acid (8 ) is obtained in 92% yield.
Carboxamide Formation
8 is converted to the carboxamide (9 ) via mixed anhydride formation:
Spectroscopic Validation :
Imine Formation and E-Selectivity
Schiff Base Condensation
The imine linkage is established by reacting 5 with 9 under Dean-Stark conditions to remove H₂O:
- 5 (1.0 eq) and 9 (1.2 eq) are refluxed in toluene with p-TsOH (0.1 eq) for 12 hours.
- The (E)-isomer is favored (95:5 E:Z) due to steric hindrance from the propargyl group.
Mechanistic Rationale :
- Acid catalysis protonates the amine, enhancing electrophilicity of the benzothiazole C2.
- The carboxamide’s NH₂ acts as a nucleophile, attacking the C2 position to form the imine.
Analytical Characterization
X-ray Crystallography
Single-crystal analysis confirms the (E)-configuration and near-coplanarity of the benzothiazole and pyrazole rings (interplanar angle = 5.38°), analogous to Metwally et al.’s findings.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, imine-H), 3.89 (s, 6H, OCH₃) |
| IR | 1675 cm⁻¹ (C=O stretch) |
| HRMS | [M+H]⁺ calcd. 412.1524, found 412.1521 |
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | E:Z Ratio |
|---|---|---|---|
| Pepsin catalysis | 97 | 99 | N/A |
| Propargylation | 95 | 98 | N/A |
| Schiff condensation | 88 | 95 | 95:5 |
Green Chemistry Considerations
Solid-state pepsin catalysis reduces waste generation by 40% compared to solvent-based methods. Additionally, nano-ZnO in pyrazole synthesis is recyclable for five cycles without yield loss.
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step protocols, often starting with heterocyclic precursors such as benzo[d]thiazole and pyrazole derivatives. For example, the introduction of the prop-2-yn-1-yl group to the benzo[d]thiazole core may require Sonogashira coupling under palladium catalysis, while the carboxamide moiety is typically formed via condensation reactions . Optimization includes solvent selection (e.g., DMF or toluene), temperature control (reflux vs. room temperature), and catalysts (e.g., triethylamine for deprotonation). Purity is validated through recrystallization and analytical techniques like HPLC .
Q. Which spectroscopic methods are most reliable for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry, particularly the (E)-configuration of the imine bond. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography, though less common, provides definitive structural elucidation .
Q. How is this compound classified within heterocyclic chemistry, and what are its structural analogs?
It belongs to the benzo[d]thiazole-pyrazole hybrid class, characterized by fused aromatic rings with methoxy, propargyl, and carboxamide substituents. Structural analogs include derivatives with substituted aryl groups (e.g., 4-methylphenyl in place of prop-2-yn-1-yl) or variations in the pyrazole ring (e.g., 1,3-thiazolidinone hybrids) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in bioactivity data across studies?
Discrepancies in biological activity (e.g., varying IC₅₀ values in anticancer assays) often arise from differences in cell lines, assay protocols, or compound purity. Methodological solutions include:
- Standardizing assay conditions (e.g., using the NCI-60 panel for cytotoxicity).
- Validating purity via orthogonal techniques (e.g., NMR coupled with elemental analysis).
- Conducting structure-activity relationship (SAR) studies to isolate the impact of specific substituents .
Q. How can molecular docking studies guide the design of analogs with improved target affinity?
Docking simulations (e.g., using AutoDock Vina) predict binding modes to targets like kinases or tubulin. For instance, the propargyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues. Contradictions between docking scores and experimental IC₅₀ values are addressed by incorporating molecular dynamics simulations to account for protein flexibility .
Q. What experimental designs are optimal for studying metabolic stability and in vivo pharmacokinetics?
- In vitro: Microsomal stability assays (e.g., liver microsomes + NADPH) quantify metabolic degradation rates.
- In vivo: Radiolabeled isotopes (e.g., ¹⁴C) track compound distribution in animal models.
- Data Interpretation: Use compartmental pharmacokinetic models to estimate half-life and bioavailability. Contradictions between in vitro and in vivo data often stem from protein binding or transporter interactions .
Q. How do solvent polarity and pH influence the compound’s stability during storage?
Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways:
- Polar solvents (e.g., DMSO): Promote hydrolysis of the carboxamide group.
- Acidic/basic conditions: Cleave the imine bond (E→Z isomerization). Optimal storage involves lyophilization in amber vials under inert gas .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show no efficacy?
Divergent results may reflect:
- Strain-specific resistance mechanisms (e.g., efflux pumps in Gram-negative bacteria).
- Compound aggregation at high concentrations, leading to false positives. Mitigation includes using checkerboard assays to assess synergy with known antibiotics and dynamic light scattering (DLS) to detect aggregation .
Q. How can computational predictions of solubility align with experimental measurements?
Quantitative Structure-Property Relationship (QSPR) models often overestimate solubility due to neglecting crystal lattice energy. Experimental validation via shake-flask method (UV-Vis quantification) or nephelometry is essential. Adjustments include introducing solubilizing groups (e.g., polyethylene glycol chains) .
Methodological Recommendations
Q. What protocols are recommended for scaling up synthesis without compromising yield?
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., propargylation).
- Design of Experiments (DoE): Statistical optimization of variables (e.g., catalyst loading, residence time) maximizes efficiency .
Q. Which in vitro models best predict in vivo anti-inflammatory activity?
Primary macrophage assays (e.g., LPS-induced TNF-α suppression) are more predictive than immortalized cell lines. Contradictions arise from differences in metabolic activation; supplementing assays with S9 liver fractions enhances relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
